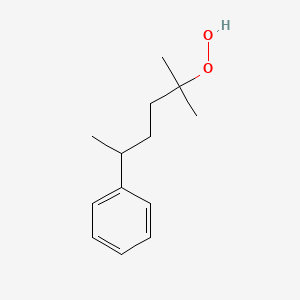![molecular formula C24H20NOP B14420709 N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide CAS No. 82572-08-5](/img/structure/B14420709.png)
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is an organic compound that features a naphthalene ring, an ethylidene group, and a diphenylphosphinic amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide typically involves the condensation of naphthalene-2-carbaldehyde with diphenylphosphinic amide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce simpler hydrocarbon structures.
Scientific Research Applications
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may be employed in studies involving molecular interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: A compound with similar structural features but different functional groups.
N-(1-Naphthyl)ethylenediamine: Another naphthalene-based compound with distinct chemical properties.
Uniqueness
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a naphthalene ring, ethylidene group, and diphenylphosphinic amide moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various research and industrial applications.
Properties
CAS No. |
82572-08-5 |
|---|---|
Molecular Formula |
C24H20NOP |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C24H20NOP/c1-19(21-17-16-20-10-8-9-11-22(20)18-21)25-27(26,23-12-4-2-5-13-23)24-14-6-3-7-15-24/h2-18H,1H3 |
InChI Key |
MSCNVWHWWDIUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


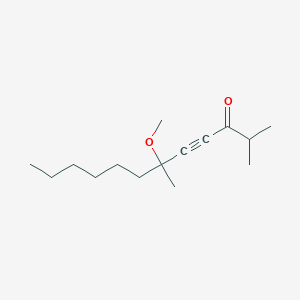
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
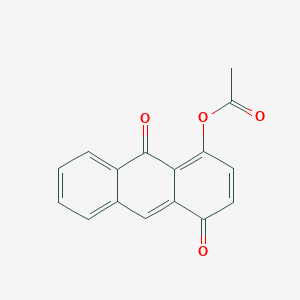
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
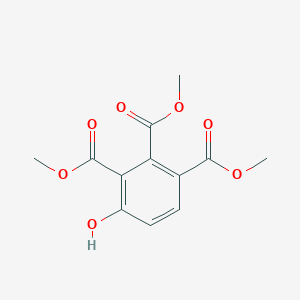

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
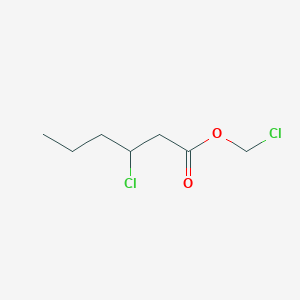
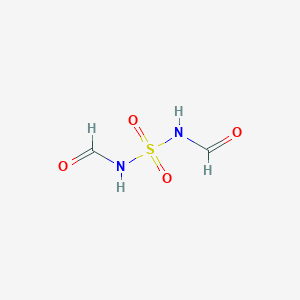
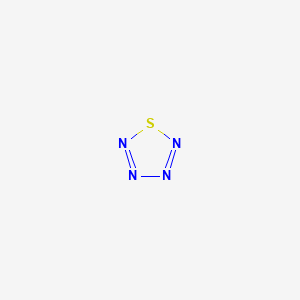
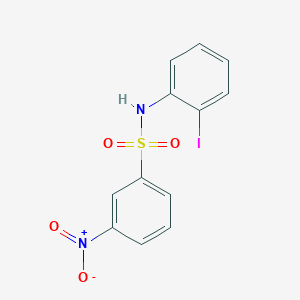
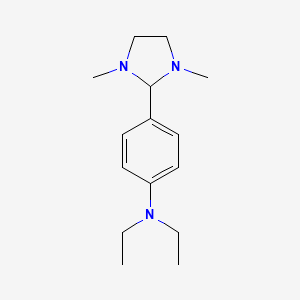
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
